Fluticasone Propionate-13C3
Description
Properties
Molecular Formula |
C₂₂¹³C₃H₃₁F₃O₅S |
|---|---|
Molecular Weight |
503.55 |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid-13C3 S-(Fluoromethyl) Ester; Atemur Mite-13C3; CCI 18781-13C3; Cutivate-13C3; Flixonase-13C3; Flonase-13C3; Flovent-13C3; Flutide-13C3; F |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Fluticasone Propionate 13c3
Retrosynthetic Analysis of Fluticasone (B1203827) Propionate-13C3
A retrosynthetic analysis of Fluticasone Propionate-13C3 logically commences by disconnecting the 17α-propionate ester, as this is the site designated for isotopic labeling. This primary disconnection points to two key precursors: the steroid core, specifically 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid, and a ¹³C-labeled propionylating agent.
Further deconstruction of the steroid core leads back to more readily available starting materials. The 17β-carbothioic acid S-fluoromethyl ester can be traced back to the corresponding 17β-carbothioic acid. This intermediate, in turn, is derived from the 17α-hydroxy-17β-carboxylic acid, which is synthesized via oxidative cleavage of the C-17 side chain of flumethasone. americanpharmaceuticalreview.com This multi-step approach from a common corticosteroid starting material is a well-established pathway in steroid synthesis. researchgate.netdatapdf.com
Precursor Identification and Isotopic Enrichment Strategies for 13C3
The strategy for synthesizing this compound hinges on the late-stage introduction of the isotopic label to maximize efficiency and minimize costs associated with labeled reagents. The propionate (B1217596) group is the ideal location for the 13C₃ label.
The key precursor for introducing the three carbon-13 atoms is Propionyl chloride-1,2,3-¹³C₃ . This commercially available reagent ensures that all three carbon atoms of the propionate group are the heavy isotope. Using a fully labeled precursor simplifies the synthesis and subsequent analysis, as it provides a clear +3 mass unit shift in mass spectrometry and a distinct signal pattern in ¹³C NMR. The enrichment strategy involves the direct acylation of the 17α-hydroxyl group of a suitable fluticasone precursor with this labeled acyl chloride.
Table 1: Key Precursors for this compound Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| Flumethasone | Starting material for the steroid core |
| 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carbothioic acid | Advanced intermediate with the core steroid structure |
Multi-Step Synthetic Pathways for Site-Specific 13C3 Incorporation
The forward synthesis for site-specific ¹³C₃ incorporation is a multi-step process that begins with a commercially available steroid, flumethasone. americanpharmaceuticalreview.compatsnap.com
Oxidative Cleavage: The synthesis starts with the oxidative cleavage of the dihydroxyacetone side chain at C-17 of flumethasone. This is typically achieved using an oxidizing agent like periodic acid (H₅IO₆) to yield the 17β-carboxylic acid intermediate: 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-androsta-1,4-diene-3-one-17β-carboxylic acid. americanpharmaceuticalreview.compatsnap.com
Formation of the Thioic Acid: The resulting carboxylic acid is then converted into a 17β-carbothioic acid. This transformation can be accomplished by activating the carboxyl group, for instance with N,N'-carbonyldiimidazole (CDI), followed by treatment with hydrogen sulfide (H₂S). americanpharmaceuticalreview.com
Esterification with ¹³C₃-Labeled Precursor: This is the crucial step where the isotopic label is introduced. The 17α-hydroxyl group of the thioic acid intermediate is esterified using Propionyl chloride-1,2,3-¹³C₃ . The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. orgsyn.orgnih.gov This step yields 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-(propionyloxy-¹³C₃)-3-oxo-androsta-1,4-diene-17β-carbothioic acid.
S-Fluoromethylation: The final step involves the alkylation of the sulfur atom of the 17β-carbothioic acid. This is achieved by reacting the intermediate with a fluoromethylating agent, such as bromofluoromethane, in the presence of a base to yield the final product, this compound. google.com
Protecting Group Chemistry in 13C3 Synthesis
In multi-step syntheses involving molecules with multiple reactive functional groups, protecting groups are often essential to prevent unwanted side reactions. wikipedia.org In the synthesis of this compound, the steroid core possesses two hydroxyl groups: a secondary one at the 11β-position and a tertiary one at the 17α-position.
The 17α-hydroxyl group is generally more sterically hindered but can be selectively acylated under controlled conditions. However, to ensure exclusive reaction at the desired position, the 11β-hydroxyl group could be protected. Common protecting groups for hydroxyl functions in steroid synthesis include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. highfine.comlibretexts.org These are readily introduced and can be removed under mild acidic conditions or with a fluoride source, which would not affect the newly formed propionate ester. libretexts.org
Table 2: Potential Protecting Groups for Hydroxyl Functions
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, imidazole | Acetic acid, TBAF, HF |
| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole | Acetic acid, TBAF, HF |
| Acetyl | Ac | Acetic anhydride, pyridine | Mild acid or base |
Purification and Isolation Techniques for Labeled Intermediates
Purification of the intermediates and the final labeled product is critical to ensure high chemical and isotopic purity. google.comrsc.org High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. wada-ama.org Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the purification of steroids. google.com
A typical purification protocol would involve:
Extraction: After each reaction step, the product is extracted from the reaction mixture using an appropriate organic solvent.
Chromatography: The crude product is then purified by flash column chromatography or preparative HPLC. A gradient elution system, for example, with acetonitrile (B52724) and water, can effectively separate the desired product from unreacted starting materials and byproducts. google.com
Crystallization: The final purified this compound can be obtained as a solid through crystallization from a suitable solvent system, such as ethanol/ethyl acetate (B1210297), to ensure high purity. datapdf.com
Isotopic Purity and Enrichment Assessment in Synthesized this compound
Confirming the isotopic purity and the degree of enrichment is a crucial final step. This is accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. omicronbio.comrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the incorporation of the ¹³C₃ label.
The molecular ion ([M+H]⁺) of this compound will exhibit a mass-to-charge ratio (m/z) that is 3 units higher than its unlabeled counterpart.
Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern. Key fragments containing the propionate moiety will also show this +3 mass shift, confirming the site of labeling. For example, a characteristic fragment of fluticasone propionate is observed at m/z 293.2; for the labeled version, a corresponding fragment would be expected at m/z 296.2. sciex.comwaters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The ¹³C NMR spectrum provides direct evidence of enrichment. The signals corresponding to the three carbons of the propionate group will be significantly enhanced in intensity compared to the signals from the natural abundance ¹³C in the rest of the steroid skeleton. nih.govresearchgate.netsemanticscholar.org
¹H NMR: High-resolution ¹H NMR can also be used to assess isotopic enrichment. The protons attached to the ¹³C-labeled carbons of the propionate group will show characteristic coupling to the ¹³C nuclei (¹JCH), resulting in the appearance of satellite peaks around the main proton signal. The relative integration of these satellite peaks compared to the central peak of any residual unlabeled compound allows for the precise calculation of isotopic enrichment. acs.orgnih.gov
Yield Optimization and Scalability Considerations for Labeled Compound Synthesis
The synthesis of isotopically labeled compounds such as this compound is an intricate process where yield optimization and scalability are critical factors. The primary goal is to maximize the incorporation of the expensive ¹³C isotopes into the final molecule while ensuring the process is efficient, safe, and reproducible on a larger scale. chemtek.co.inpharmaceuticalprocessingworld.com
Yield Optimization:
Optimizing the yield in labeled synthesis goes beyond simply increasing the amount of product. It involves maximizing the incorporation of the isotope, which is often the most expensive reagent. Key strategies include:
Strategic Placement of the Label: The synthetic design for an isotopic analogue must carefully consider the position of the label to ensure it is metabolically stable. chemicalsknowledgehub.com For this compound, this means the three ¹³C atoms are incorporated into a part of the molecule's backbone that is not easily lost during biological processing. chemicalsknowledgehub.com
Minimizing Isotopic Dilution: Reaction pathways are chosen to minimize the number of steps where the labeled intermediate is mixed with unlabeled materials, which would dilute the isotopic enrichment.
Catalyst Efficiency: Developing and utilizing highly efficient and selective catalysts is crucial. musechem.com In steroid synthesis, this can involve complex organometallic catalysts or biocatalysis to achieve specific transformations with high fidelity, reducing waste and by-product formation.
Process Parameter Control: Steroid syntheses are often sensitive to reaction conditions. drugdiscoverytrends.com Strict control over parameters like temperature, pressure, mixing speed, and reagent addition rates is essential to maximize yield and prevent the formation of impurities that can be difficult to separate from the final product. drugdiscoverytrends.com
Scalability Considerations:
Transitioning a synthetic route from a laboratory (gram) scale to an industrial (kilogram) scale presents significant challenges. chemtek.co.indrugdiscoverytrends.com What works efficiently in a small flask may not work the same way in a large reactor. drugdiscoverytrends.com
Safety and Thermal Management: Reactions that are manageable on a small scale can become dangerously exothermic when scaled up. chemtek.co.in A thorough thermal safety assessment is required to manage heat generation and prevent runaway reactions. The synthesis of Fluticasone Propionate involves several energetic steps, including fluorination, which must be carefully controlled. amazonaws.com
Reagent and Process Changes: Medicinal chemistry routes often use expensive or hazardous reagents that are not feasible for large-scale production. chemtek.co.in For instance, traditional Fluticasone Propionate synthesis has used ozone-depleting substances like bromofluoromethane, prompting research into greener alternatives such as using Selectfluor and AgNO₃ for fluorodecarboxylation. americanpharmaceuticalreview.comfigshare.com Scalable syntheses prioritize cost-effective, safer, and more environmentally friendly reagents. chemtek.co.ingoogle.com
Physical Form Consistency: The physical properties of the final active pharmaceutical ingredient (API), such as particle size and crystalline form (polymorphism), are critical. chemtek.co.indrugdiscoverytrends.com The process must be robust enough to consistently produce the same polymorph, as different forms can have different properties. This is a significant challenge during scale-up. drugdiscoverytrends.com
Process Robustness and Reproducibility: A scalable process must be robust and repeatable. chemtek.co.in This involves identifying critical process parameters and ensuring they can be controlled within defined limits to consistently deliver a product of the required quality and purity. google.com
The following table summarizes the key considerations when moving from small-scale to large-scale synthesis of a labeled compound like this compound.
| Consideration | Laboratory Scale (Grams) | Industrial Scale (Kilograms) |
| Primary Goal | Proof of concept, obtaining material for initial testing. | Cost-effective, safe, and repeatable production. chemtek.co.in |
| Reagent Choice | Often uses expensive, highly specialized, or hazardous reagents. chemtek.co.in | Focus on cost, safety, and environmental impact; use of catalytic amounts preferred over stoichiometric. chemtek.co.ingoogle.com |
| Safety | Thermal effects are often easily managed. chemtek.co.in | Exothermic reactions pose a significant risk; requires detailed safety analysis and engineering controls. chemtek.co.in |
| Process Control | Manual control of parameters is common. | Requires automated and tightly controlled systems to ensure consistency. drugdiscoverytrends.com |
| Purification | Chromatography is a common method. | Chromatography is expensive at scale; focus on crystallization and developing processes that minimize impurities. google.com |
| Physical Form | Less emphasis on controlling polymorphism and particle size. | Critical to control for consistent product performance and regulatory compliance. drugdiscoverytrends.com |
Advanced Analytical Chemistry Techniques for Fluticasone Propionate 13c3 Characterization
Chromatographic Separations for Fluticasone (B1203827) Propionate-13C3
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For Fluticasone Propionate-13C3, various chromatographic techniques are utilized to isolate it from its unlabeled counterpart and other endogenous or exogenous substances.
High-Performance Liquid Chromatography (HPLC) Methodologies for Labeled Compounds
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. For isotopically labeled compounds like this compound, HPLC methods are developed to ensure high resolution and sensitivity.
A rapid and simple HPLC method has been developed for the detection and quantification of fluticasone propionate (B1217596), which can be adapted for its 13C3-labeled analogue. nih.govresearchgate.net This method often employs a C18 column with an isocratic elution using a mobile phase composed of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is typically carried out using a UV detector at a wavelength of 236 nm. nih.govresearchgate.net The validation of such methods, following ICH guidelines, includes assessments of selectivity, linearity, accuracy, and precision to ensure reliable and reproducible results. nih.govresearchgate.net
Table 1: Representative HPLC Method Parameters for Fluticasone Propionate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Elution | Isocratic |
| Detection | UV at 236 nm |
| Linearity Range | 0.03 to 0.09 mg/mL |
| Accuracy | 100 ± 5.0% |
This table outlines typical parameters for an HPLC method used in the analysis of fluticasone propionate, which are applicable to its 13C3 labeled form.
Ultra-Performance Liquid Chromatography (UPLC) in Conjunction with Mass Spectrometry for Trace Analysis
For trace analysis, where very low concentrations of this compound need to be detected, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is the method of choice. UPLC utilizes smaller particle sizes in the stationary phase, leading to higher separation efficiency, sensitivity, and faster analysis times compared to conventional HPLC. asianpubs.org
When combined with a sensitive mass spectrometer, UPLC-MS/MS can achieve lower limits of quantification (LOQ) in the picogram per milliliter (pg/mL) range. waters.com This high sensitivity is crucial for pharmacokinetic studies where concentrations of fluticasone propionate and its labeled internal standard are extremely low in biological samples like plasma. waters.com The use of UPLC allows for rapid throughput while maintaining the necessary resolution to separate the analyte from matrix interferences. waters.com
Gas Chromatography (GC) Considerations for Derivatization of Labeled Steroids
Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Steroids like fluticasone propionate are often not directly amenable to GC analysis due to their low volatility and potential for thermal degradation. mdpi.com Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. semanticscholar.orgyoutube.com
For labeled steroids, derivatization involves chemically modifying the molecule to create a more volatile derivative. nih.gov Common derivatization reactions include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.com When using GC-MS, the choice of derivatizing agent is critical as it can influence the fragmentation pattern observed in the mass spectrum, which is used for identification and quantification. semanticscholar.org For 13C-labeled steroids, the derivatization process must be carefully controlled to ensure consistent and complete reaction, avoiding isotopic fractionation. nih.gov
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight, structure, and quantity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Enrichment Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for confirming the elemental composition of a molecule. azolifesciences.comresearchgate.net For this compound, HRMS is used to verify the incorporation of the three 13C atoms by accurately determining the molecular weight of the labeled compound. azolifesciences.com This technique can differentiate between compounds with very similar nominal masses, ensuring the identity and purity of the labeled standard. researchgate.net
The high resolving power of HRMS also allows for the verification of isotopic enrichment, which is the percentage of the labeled compound that contains the desired number of heavy isotopes. azolifesciences.com This is a critical quality control parameter for isotopically labeled internal standards used in quantitative bioanalysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Quantitative Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. springernature.com In a typical MS/MS experiment for quantitative analysis, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. springernature.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the analyte in a complex matrix. researchgate.netnih.gov
The fragmentation pathways of fluticasone propionate can be elucidated using MS/MS. mdpi.com By comparing the fragmentation patterns of the unlabeled compound and this compound, the location of the isotopic labels within the molecule can be confirmed. For quantitative analysis, a stable isotope-labeled internal standard like this compound is ideal because it co-elutes with the analyte and experiences similar ionization and fragmentation, correcting for matrix effects and improving the accuracy and precision of the measurement. nih.gov
Table 2: Representative MS/MS Transitions for Fluticasone Propionate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Fluticasone Propionate | 501.0 | 293.05 |
This table shows example precursor and product ion transitions used in the LC-MS/MS analysis of fluticasone propionate and its deuterated internal standard. Similar principles apply to the 13C3-labeled compound, where the precursor ion would be shifted by approximately 3 Da. shimadzu.com
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Verification and Tracing
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the relative abundance of isotopes in a sample with very high precision. forensic-isotopes.org In the context of this compound, IRMS serves two primary functions: verification of isotopic enrichment and use in metabolic tracing studies.
Firstly, during the synthesis of this compound, IRMS is the definitive method to verify the successful incorporation of the three Carbon-13 atoms into the propionate moiety. The technique measures the ratio of ¹³C to ¹²C, comparing the synthesized, labeled compound to an international standard. forensic-isotopes.org This analysis confirms the isotopic purity and the exact level of enrichment, which is critical for its intended use as an internal standard in quantitative analysis.
Secondly, this compound can be used as a tracer in pharmacokinetic and metabolic studies. After administration, samples can be analyzed by IRMS coupled with a separation technique like gas or liquid chromatography. This allows researchers to track the fate of the labeled propionate group as the drug is metabolized, providing insights into its metabolic pathways. The distinct isotopic signature of the ¹³C₃-labeled portion allows it to be distinguished from endogenous molecules and the unlabeled drug.
Quantitative Mass Spectrometry for Trace Analysis using ¹³C₃ as Internal Standard
This compound is critically important as an internal standard for the quantification of fluticasone propionate in biological matrices, such as human plasma, using quantitative mass spectrometry, typically tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS). Due to very low plasma concentrations after therapeutic doses, highly sensitive analytical methods are required. shimadzu.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the gold standard for such bioanalytical assays. nih.gov
The principle of this method relies on the near-identical chemical and physical properties of the labeled standard and the unlabeled analyte. Both compounds co-elute during chromatography and experience similar ionization efficiency and fragmentation in the mass spectrometer. However, they are distinguishable by their difference in mass-to-charge ratio (m/z). By adding a known amount of this compound to the sample at the beginning of the extraction process, it can accurately correct for any variability or loss during sample preparation and analysis, including matrix effects. shimadzu.comnih.gov
A sensitive LC-MS/MS method using a ¹³C₃-labeled internal standard has been validated for the quantification of fluticasone propionate in human plasma over a linear range of 10 to 1000 pg/mL. nih.gov The inter- and intra-batch precision (coefficient of variation) for this method was reported to be less than 15%, with an accuracy (% bias) of less than 11%. nih.gov Other similar methods using deuterated internal standards (e.g., D₃ or D₅) have achieved even lower limits of quantification (LLOQ), down to 0.2 pg/mL, demonstrating the robustness of the stable isotope dilution technique. shimadzu.comsciex.comsciex.com
Table 1: Performance Characteristics of LC-MS/MS Methods for Fluticasone Propionate Quantification
| Parameter | Reported Value | Internal Standard Used | Reference |
|---|---|---|---|
| Linear Range | 10 - 1000 pg/mL | ¹³C₃-labeled | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 pg/mL | D₅-labeled | shimadzu.com |
| Precision (CV%) | < 15% | ¹³C₃-labeled | nih.gov |
| Accuracy (% Bias) | < 11% | ¹³C₃-labeled | nih.gov |
| Analysis Time | 2 min | ¹³C₃-labeled | nih.gov |
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation and purity assessment of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the molecular structure and the specific location of the isotopic labels.
¹³C NMR: Carbon-13 NMR is particularly crucial for characterizing this compound. While a standard ¹³C NMR spectrum confirms the carbon skeleton, the spectrum of the labeled compound will show significantly enhanced signals for the three carbon atoms within the propionate group. The specific chemical shifts of these intense peaks confirm that the labeling is in the correct chemical positions. Furthermore, ¹³C-¹³C spin-spin coupling may be observed between adjacent labeled carbons, providing definitive proof of their connectivity. Studies on propionate metabolism have effectively used ¹³C NMR to trace the fate of labeled carbon atoms. researchgate.netnih.gov
¹⁹F NMR: Fluticasone propionate is a trifluorinated corticosteroid, containing fluorine atoms at the C6, C9, and in the S-fluoromethyl group. ajpsonline.com ¹⁹F NMR is used to confirm the presence and chemical environment of these three fluorine atoms. Each fluorine atom will produce a distinct signal in the ¹⁹F spectrum, and their chemical shifts and couplings to nearby protons (¹H-¹⁹F coupling) provide further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Isotopic Effects
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound. A comprehensive vibrational spectroscopic study of unlabeled fluticasone propionate has been conducted, with molecular assignments supported by density functional theory (DFT) calculations. nih.gov
Key vibrational bands for fluticasone propionate include those associated with the C=O stretching of the ketone and ester groups, C=C stretching in the A-ring, and C-F stretching vibrations. nih.govresearchgate.net
Isotopic Effects: The substitution of three ¹²C atoms with the heavier ¹³C isotopes in the propionate group has a predictable effect on the vibrational spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, vibrational modes that involve significant motion of the labeled carbon atoms will shift to a lower frequency (lower wavenumber). This isotopic shift would be most pronounced for vibrations localized within the propionate moiety, such as the propionyl C=O stretch and C-C stretching modes. This predictable shift provides a unique spectroscopic signature confirming the successful isotopic labeling of the molecule.
Table 2: Key Vibrational Bands for Fluticasone Propionate and Expected Isotopic Shifts for ¹³C₃ Labeling
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Unlabeled Compound | Expected Effect of ¹³C₃ Labeling | Reference |
|---|---|---|---|
| Propionyl C=O Stretch | ~1743 | Shift to lower wavenumber | researchgate.net |
| A-Ring C=O Stretch | ~1661 | No significant shift | researchgate.net |
| C=C Stretch | ~1600-1620 | No significant shift | nih.gov |
| C-C Stretch (Propionate) | Various | Shift to lower wavenumber | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Fluticasone propionate exhibits a characteristic UV absorption spectrum due to its conjugated system. The α,β-unsaturated ketone in the A-ring of the steroid nucleus is the primary chromophore responsible for its UV absorbance.
Multiple studies have shown that fluticasone propionate in methanol (B129727) has a maximum absorbance (λmax) at approximately 236 nm. ajpsonline.comresearchgate.netijmphs.com This absorbance peak is used for quantitative analysis in simpler formulations and as a standard detection method in High-Performance Liquid Chromatography (HPLC).
The substitution of ¹²C with ¹³C is an isotopic modification that increases the nuclear mass but does not alter the electronic configuration or the energy levels of the molecular orbitals involved in the electronic transitions. Therefore, the UV-Vis spectrum of this compound is expected to be virtually identical to that of its unlabeled counterpart. The λmax and molar absorptivity should remain unchanged, as the chromophore responsible for the absorption is unaffected by the isotopic labeling in the propionate side chain.
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of this compound, especially within complex matrices. nih.govspringernature.comlongdom.org
The most critical hyphenated technique for this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as detailed in section 3.2.4. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. longdom.org The HPLC component separates this compound and its unlabeled analogue from plasma proteins, lipids, and other endogenous interferences. The MS/MS detector then allows for specific, unambiguous detection and quantification at the picogram-per-milliliter level, which is necessary for pharmacokinetic studies. nih.govnih.gov
Other relevant hyphenated techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact steroids due to their low volatility, GC-MS could be used to analyze specific fragments or derivatives of this compound. nih.gov
Liquid Chromatography-NMR (LC-NMR): This technique couples HPLC with an NMR spectrometer. It could theoretically be used to separate metabolites of this compound from a biological sample and acquire their NMR spectra online, aiding in structural elucidation without the need for complete isolation. springernature.com
LC-UV: HPLC with a UV detector is a standard method for quality control and quantification in pharmaceutical formulations where concentration levels are much higher and the matrix is simpler than in biological samples. researchgate.net
The power of hyphenated techniques lies in their ability to provide multiple dimensions of chemical information (e.g., retention time, mass-to-charge ratio, fragmentation pattern) from a single analysis, enabling the robust and accurate characterization and quantification of this compound.
LC-MS/MS for Complex Sample Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantification of fluticasone propionate and its isotopically labeled analogues in complex biological matrices like human plasma. The method's high sensitivity is crucial, as therapeutic doses of fluticasone propionate result in very low systemic concentrations, often in the sub-picogram per milliliter range. scite.airesearchgate.net The use of this compound as an internal standard is integral to achieving accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects during analysis.
Sample Preparation and Chromatography: Analysis of fluticasone propionate in plasma necessitates a robust sample preparation strategy to remove proteins and other interfering endogenous components. researchgate.net Common approaches include protein precipitation followed by solid-phase extraction (SPE). scite.ai For instance, a sample preparation workflow might involve spiking plasma with this compound, followed by protein precipitation and purification using a C18 SPE cartridge. scite.ai The final extract is then reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution employing a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. nih.gov
Mass Spectrometry Parameters: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net Ionization is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. scite.aisemanticscholar.org
For quantification, specific precursor-to-product ion transitions are monitored for both the analyte (fluticasone propionate) and the internal standard (this compound). Since this compound has a mass shift of +3 Da compared to the unlabeled compound, its MRM transitions will be shifted accordingly. Based on published data for fluticasone propionate and its deuterated analogues, the expected transitions can be inferred. scite.ainih.gov
Table 1: Illustrative LC-MS/MS MRM Parameters for Fluticasone Propionate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fluticasone Propionate | 501.1 | 293.2 | Positive ESI/APCI |
| This compound | 504.1 | 293.2 or 296.2* | Positive ESI/APCI |
Note: The specific product ion for the 13C3-labeled standard depends on the location of the labels within the molecule. If the labels are on the propionate group which is lost, the product ion may be the same as the unlabeled compound. If the labels are on the steroid backbone that is retained, the product ion will be shifted.
GC-MS for Metabolite Profiling and Structural Elucidation
While LC-MS/MS is the preferred method for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for metabolite profiling and structural elucidation of steroids, owing to the detailed fragmentation patterns generated by Electron Ionization (EI). However, the direct analysis of glucocorticoids like fluticasone propionate by GC-MS is challenging due to their low volatility and thermal instability.
Derivatization: To overcome these limitations, a crucial derivatization step is required to convert the polar functional groups (hydroxyl and keto groups) into more volatile and thermally stable derivatives. The most common method for steroids is silylation, which involves replacing active hydrogens with a trimethylsilyl (TMS) group. This process decreases the polarity and boiling point of the compound, making it amenable to GC analysis.
Metabolite Profiling and Structural Elucidation: The primary metabolite of fluticasone propionate in humans is the inactive 17β-carboxylic acid derivative, formed through hydrolysis of the propionate ester. waters.com While this metabolite is typically monitored in urine or plasma by LC-MS/MS to assess compliance with therapy, GC-MS could theoretically be used for its structural confirmation after derivatization of the carboxylic acid and any hydroxyl groups. researchgate.netnih.gov
Upon introduction into the GC-MS system, the derivatized analyte is separated on a capillary column and then ionized, typically by EI. The high energy of EI (70 eV) induces extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the compound, provides a wealth of structural information. The fragmentation patterns of silylated steroids are well-characterized and can be interpreted to determine the structure of unknown metabolites or to confirm the identity of known ones. For instance, characteristic losses of TMS groups and cleavages of the steroid ring system can help pinpoint the sites of metabolism.
Quality Control and Validation of Analytical Methodologies for Labeled Compounds
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility. When using an isotopically labeled compound like this compound as an internal standard, specific quality control and validation parameters must be rigorously assessed, generally following guidelines from regulatory bodies.
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard because it has nearly identical physicochemical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This co-elution is a distinct advantage of 13C-labeled standards over some deuterated standards, which can sometimes exhibit slight retention time shifts. The SIL-IS effectively normalizes the analyte's signal, correcting for variations and leading to superior accuracy and precision.
Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard without interference from endogenous matrix components, metabolites, or other substances. This is typically assessed by analyzing multiple blank matrix samples.
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification) of the nominal concentration.
Calibration Curve and Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity of the curve over a defined concentration range is assessed, with a correlation coefficient (r²) of >0.99 being desirable.
Recovery: The extraction efficiency of the method is determined by comparing the analytical response of extracted samples to that of unextracted standards. Consistent and reproducible recovery is more important than achieving 100% recovery.
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects.
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | LLOQ | Within ±20% of nominal value |
| LQC, MQC, HQC | Within ±15% of nominal value | |
| Precision (%CV) | LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% | |
| Linearity (r²) | Calibration Range | ≥ 0.99 |
| Selectivity | Blank Matrix | No significant interference at the retention times of analyte and IS |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation.
The validation of a method employing this compound must demonstrate that the internal standard response is consistent across the analysis and that there is no "cross-talk" or signal contribution between the analyte and the internal standard channels.
Applications of Fluticasone Propionate 13c3 in Mechanistic and Metabolic Research
Elucidation of Biotransformation Pathways using 13C3 Labeling
The use of stable isotope labeling is a cornerstone of modern drug metabolism studies. musechem.com By replacing naturally abundant Carbon-12 with heavier Carbon-13 isotopes, Fluticasone (B1203827) Propionate-13C3 serves as a powerful tracer to investigate its biotransformation without the need for radioactive materials. youtube.com This approach is particularly valuable in mass spectrometry-based analyses, where the labeled compound and its metabolites can be unequivocally identified by their predictable mass shift. frontiersin.orgnih.gov
Metabolic stability assays are essential for predicting a drug's clearance in the body. springernature.com These studies are often conducted using in vitro systems like human liver microsomes (HLM) and cryopreserved hepatocytes, which contain the primary drug-metabolizing enzymes. thermofisher.comnih.gov Fluticasone Propionate (B1217596) is known to undergo rapid and extensive first-pass metabolism in the liver. nih.govresearchgate.net
In a typical metabolic stability study, Fluticasone Propionate-13C3 is incubated with liver microsomes or hepatocytes. thermofisher.com The rate of disappearance of the parent compound is monitored over time using Liquid Chromatography-Mass Spectrometry (LC-MS). The 13C3 label allows for its use as an analytical internal standard to accurately quantify the unlabeled drug, or it can be used directly as the substrate. nih.govresearchgate.net When used as the substrate, the distinct mass of the labeled compound allows for clear separation of its signal from potential interfering peaks in the biological matrix, leading to more accurate quantification and determination of its intrinsic clearance.
Research has established that Fluticasone Propionate is metabolized predominantly by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4. nih.govresearchgate.net Studies in human liver microsomes show that the formation of its main metabolite is markedly impaired by CYP3A inhibitors like ketoconazole. nih.govresearchgate.net
| Parameter | Value | Enzyme System | Primary Enzyme |
|---|---|---|---|
| Km (Michaelis Constant) | ~5 µM | Human Liver Microsomes | CYP3A4/5 |
| Metabolism Inhibition (>94%) | Ketoconazole | Human Liver Microsomes | CYP3A4/5 |
Isotope tracing is a definitive method for metabolite identification. nih.gov When this compound is administered to a non-clinical model system, any resulting metabolites that retain the propionate group will also carry the 13C3 label. In mass spectrometry analysis, this results in a "mass doublet"—a pair of peaks separated by 3 mass units (the mass difference between 3 x ¹²C and 3 x ¹³C) corresponding to the unlabeled metabolite and the labeled metabolite. This signature pattern confirms the metabolic relationship between the parent drug and the metabolite.
The primary metabolic pathway for Fluticasone Propionate is the hydrolysis of the S-fluoromethyl carbothioate group to form an inactive 17β-carboxylic acid derivative, known as M1. nih.govresearchgate.net Using this compound, researchers can confirm that this M1 metabolite does not retain the labeled propionate group, helping to fully characterize the structural transformation. Conversely, if other metabolic pathways were active that did not cleave the propionate ester, the resulting metabolites would retain the 13C3 signature, making them readily identifiable. researchgate.net This technique is instrumental in building a comprehensive metabolic map. osti.govosti.gov
Stable isotope labeling can also be used to investigate enzyme kinetics and potential kinetic isotope effects (KIE). A KIE occurs when isotopic substitution at a site of bond cleavage in a molecule alters the rate of a chemical reaction. In the case of this compound, the labels are on the propionate moiety. The main biotransformation occurs at the 17-position, which is distant from the labeled carbons. researchgate.net Therefore, a significant primary KIE is not expected for the formation of the major M1 metabolite. This makes this compound an excellent tracer for this specific pathway, as its metabolic rate is virtually identical to the unlabeled drug, ensuring that it accurately reflects the drug's biological fate.
Studies with cDNA-expressed enzymes have confirmed that M1 formation is catalyzed by CYP3A4, CYP3A5, and CYP3A7, with comparable intrinsic clearance values among these enzymes. nih.govresearchgate.net The use of a labeled substrate like this compound in such detailed kinetic studies would ensure supreme accuracy in measuring substrate turnover by eliminating analytical variability.
Tracing of Substrate Fate in Biological Systems (Non-Clinical Models)
Beyond metabolism, understanding how a drug is absorbed, distributed, and interacts with its target is crucial. This compound provides a precise tool for tracing the parent molecule in various biological assays without the complications of radiolabeling.
Fluticasone propionate is a highly lipophilic molecule, a property that facilitates its uptake and retention in tissues like the lungs. nih.gov In vitro studies using non-human cell lines (e.g., A549, a human lung carcinoma cell line) can be employed to investigate the mechanisms of its cellular transport.
In such experiments, cells are incubated with this compound. At various time points, the intracellular and extracellular concentrations of the labeled compound are measured by LC-MS/MS. This allows for the precise quantification of uptake and efflux rates. The stable isotope label ensures that the detected compound is unequivocally the administered drug, free from interference from endogenous cellular components. This methodology can help determine whether the transport is passive (driven by lipophilicity) or involves active transport proteins.
The therapeutic effect of Fluticasone Propionate is mediated through its high-affinity binding to the glucocorticoid receptor (GR). rndsystems.comtocris.com In vitro binding assays are used to determine key parameters like the dissociation constant (Kd), which reflects the affinity of a ligand for its receptor. Fluticasone Propionate demonstrates a very high affinity for the GR, with a slow dissociation rate, contributing to its prolonged anti-inflammatory effects. nih.govnih.gov
While radiolabeled ligands are traditionally used in receptor binding assays, stable isotope-labeled compounds like this compound are valuable in modern techniques. For example, in competitive binding assays analyzed by mass spectrometry, the 13C3-labeled compound can compete with an unlabeled ligand, allowing for quantification of binding without radioactivity. Furthermore, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the 13C label to probe the specific interactions between the ligand and the receptor's binding pocket, providing detailed structural information about the ligand-target complex.
| Compound | Dissociation Constant (Kd) | Relative Receptor Affinity (vs. Dexamethasone) | Receptor Complex Half-Time |
|---|---|---|---|
| Fluticasone Propionate | 0.49 - 0.5 nM | ~1910 | ~10 hours |
| Dexamethasone | 9.36 nM | 100 | Not specified |
Distribution Studies in Ex Vivo Tissues or Animal Models (excluding human clinical data)
Understanding the distribution of a drug within the body is fundamental to assessing its efficacy and potential off-target effects. This compound is instrumental in conducting precise distribution studies in preclinical models.
In a study involving BALB/c mice, the biodistribution of intranasally administered Fluticasone Propionate was investigated. The results revealed significant accumulation in the lungs, with lower levels detected in the blood, spleen, and liver. nih.govnih.gov The use of a labeled compound in such studies allows for the precise quantification of the drug in various tissues, providing a clear picture of its distribution profile. nih.govnih.gov
Another investigation in rats focused on the regional lung distribution of intravenously administered Fluticasone Propionate. This study demonstrated differential concentrations of the drug in the trachea, bronchi, and alveolar parenchyma, highlighting the importance of understanding drug distribution even within the target organ. researchgate.net
| Animal Model | Tissue/Organ | Key Findings |
|---|---|---|
| BALB/c Mice | Lungs, Blood, Spleen, Liver | Significantly higher accumulation in the lungs compared to other organs following intranasal administration. nih.govnih.gov |
| Rats | Trachea, Bronchi, Alveolar Parenchyma | Differential distribution within the lung regions after intravenous administration, indicating regional tissue affinity. researchgate.net |
Development of Bioanalytical Assays for Pre-clinical Research
The development of robust and sensitive bioanalytical assays is a cornerstone of preclinical drug development. This compound plays a pivotal role in these assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Accurate quantification of Fluticasone Propionate in various biological matrices is essential for pharmacokinetic and pharmacodynamic studies. In a preclinical study, a highly sensitive UPLC-MS/MS method was developed for the analysis of Fluticasone Propionate in rat plasma, achieving a limit of quantification of 5 pg/mL. acanthusresearch.com
Ex vivo models also benefit from the use of precise analytical techniques. In one such study, an isolated perfused and ventilated rat lung model was used to compare the pharmacokinetic profiles of different Fluticasone Propionate formulations. The concentration of the drug in the perfusate was quantified using LC-MS/MS, providing valuable insights into its absorption and disposition within the lung. crimsonpublishers.com
Furthermore, in vitro models are employed to study drug permeability and metabolism. An investigation into the penetration of Fluticasone Propionate through a 3-dimensional human bronchial tissue model utilized LC-MS/MS to quantify the amount of drug that permeated the tissue over time. nih.govf1000research.com
| Matrix | Model | Analytical Method | Key Findings |
|---|---|---|---|
| Rat Plasma | In vivo (Rat) | UPLC-MS/MS | Achieved a low limit of quantification (5 pg/mL), suitable for pharmacokinetic studies. acanthusresearch.com |
| Perfusate | Ex vivo (Isolated Perfused Rat Lung) | LC-MS/MS | Enabled comparison of pharmacokinetic profiles of different formulations in a lung model. crimsonpublishers.com |
| Receiving Media | In vitro (3D Human Bronchial Tissue) | LC-MS/MS | Allowed for the quantification of drug penetration and permeability through respiratory tissue. nih.govf1000research.com |
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances in the sample matrix, are a significant challenge in bioanalysis. researchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these effects. crimsonpublishers.comwaters.com
This compound, being chemically identical to the analyte, exhibits the same chromatographic behavior and ionization efficiency. acanthusresearch.comcrimsonpublishers.com This ensures that any matrix-induced variations in the analyte's signal are mirrored by the internal standard, allowing for accurate and precise quantification. crimsonpublishers.comwaters.com The use of a ¹³C-labeled internal standard is often preferred over deuterated standards as it is less likely to exhibit chromatographic shifts (isotope effect) and provides a more reliable correction for matrix effects. crimsonpublishers.com
A sensitive LC-MS/MS method for the quantification of Fluticasone Propionate in human plasma utilized a 13C3-labeled internal standard to ensure accuracy and robustness over a linear range of 10 to 1000 pg/ml. nih.govresearchgate.net While this particular study was in a human matrix, the principles of using a 13C3-labeled internal standard to counteract matrix effects are directly applicable and highly advantageous in preclinical bioanalytical methods involving complex matrices such as animal plasma and tissue homogenates. crimsonpublishers.comwaters.com
Contributions to Metabolomics and Fluxomics Using 13C3 Labeling
While specific studies employing this compound in metabolomics and fluxomics are not widely documented in publicly available literature, the principles of these techniques highlight its significant potential in these fields.
Metabolomics involves the comprehensive study of metabolites in a biological system. By administering this compound, researchers could trace the metabolic fate of the drug with high specificity. acs.org The 13C label would be incorporated into its metabolites, allowing for their unambiguous identification and quantification using mass spectrometry. acs.org This would provide a detailed map of the biotransformation pathways of Fluticasone Propionate in various preclinical models. The primary metabolite of Fluticasone Propionate is a 17β-carboxylic acid derivative, and the use of a 13C3-labeled precursor would facilitate precise studies of the kinetics of this transformation. nih.govresearchgate.net
Metabolic flux analysis, or fluxomics, is a powerful technique for quantifying the rates of metabolic reactions within a biological system. frontiersin.orgox.ac.uk By introducing a 13C-labeled substrate, such as this compound, it would be possible to track the flow of the carbon atoms through metabolic pathways. frontiersin.orgox.ac.uk This could reveal how the drug and its metabolites interact with and influence cellular metabolism, providing insights into its mechanism of action and potential off-target effects at a systems level. frontiersin.orgox.ac.uk The application of this compound in fluxomics could, for instance, elucidate the impact of the drug on central carbon metabolism or specific pathways in target cells.
Spectroscopic and Structural Elucidation Studies of Fluticasone Propionate 13c3
Advanced NMR Pulse Sequences for ¹³C-Enriched Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. The incorporation of ¹³C isotopes significantly enhances the utility of NMR by enabling a range of specialized experiments that exploit the magnetic properties of the ¹³C nucleus. nih.gov For Fluticasone (B1203827) Propionate-¹³C3, where three carbon atoms are specifically enriched, these advanced techniques can offer unambiguous confirmation of the molecular framework and stereochemistry. nih.gov
¹³C-¹³C Coupling Constant Analysis for Carbon Framework Confirmation
One of the most definitive methods for establishing the carbon skeleton of a molecule is through the analysis of one-bond ¹³C-¹³C coupling constants (¹Jcc). rsc.org In molecules at natural abundance (1.1% ¹³C), observing these couplings is challenging. However, in an enriched compound like Fluticasone Propionate-¹³C3, experiments such as INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) become highly feasible and informative.
This 2D NMR experiment directly reveals correlations between adjacent ¹³C atoms, allowing for a step-by-step tracing of the carbon framework. The magnitude of the ¹Jcc coupling constant also provides insight into the hybridization and bonding characteristics of the coupled carbons. For instance, a larger coupling constant is typically observed for bonds with higher s-character (sp > sp² > sp³). huji.ac.il By analyzing the ¹³C-¹³C correlations involving the three labeled centers, their precise locations within the fluticasone propionate (B1217596) structure can be unequivocally confirmed.
Table 1: Representative ¹³C-¹³C One-Bond Coupling Constants for Different Hybridizations
| Bond Type | Hybridization | Typical ¹Jcc (Hz) |
|---|---|---|
| Aliphatic C-C | sp³-sp³ | 30 - 45 |
| Olefinic C=C | sp²-sp² | 65 - 75 |
| Carbonyl C-C | sp²-sp³ | 40 - 55 |
Note: This table provides typical, generalized values. Actual values for Fluticasone Propionate-¹³C3 would be specific to its electronic and steric environment.
Heteronuclear Multiple-Quantum Coherence (HMQC) and Heteronuclear Single Quantum Coherence (HSQC) for Carbon-Proton Connectivity
HMQC and HSQC are two-dimensional NMR experiments that correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. blogspot.com These experiments are exceptionally powerful for assigning proton and carbon signals in complex molecules like steroids. nih.gov
The HSQC experiment provides a correlation map where each peak represents a C-H bond. columbia.edu The coordinates of the peak correspond to the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. An "edited HSQC" sequence can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing the same information as a DEPT experiment but with higher sensitivity. columbia.edu For Fluticasone Propionate-¹³C3, an HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms, including the three ¹³C-labeled positions, thereby confirming their assignments. mdpi.com
Table 2: Predicted ¹H and ¹³C Chemical Shifts for Key Moieties in a Fluticasone Propionate Framework
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C-1 | 155-160 | H-1 | ~7.2 |
| C-2 | 125-130 | H-2 | ~6.2 |
| C-3 (C=O) | >180 | - | - |
| C-4 | 120-125 | H-4 | ~6.1 |
| C-11 | 65-70 | H-11 | ~4.5 |
| C-16 (CH₃) | 15-20 | H-16α | ~0.9 |
| C-17 | 90-95 | - | - |
Note: These are approximate chemical shift ranges based on data for Fluticasone Propionate and similar corticosteroids. researchgate.netresearchgate.net The exact shifts can vary with solvent and other experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
The complex, three-dimensional structure of the steroid nucleus, with its multiple chiral centers, requires sophisticated methods for stereochemical confirmation. researchgate.net The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to a spatially proximate nucleus (typically within 5 Å), regardless of the number of bonds separating them. acdlabs.com A 2D NOESY experiment maps these through-space correlations, providing crucial information about the 3D arrangement of atoms. uzh.ch
For Fluticasone Propionate, a NOESY spectrum would reveal key correlations that define the stereochemistry of the ring junctions and substituents. For example, strong NOEs are expected between protons that are on the same face of the steroid. The presence of the ¹³C labels themselves does not directly impact the NOESY experiment (which observes ¹H-¹H correlations), but the complete and unambiguous assignment of protons and carbons from other experiments like HSQC is vital for the correct interpretation of NOESY data. rsc.org
X-ray Crystallography of Fluticasone Propionate-¹³C3 and its Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation.
The crystal structures of two polymorphs of the unlabeled Fluticasone Propionate have been determined. nih.gov More recently, the technique of microcrystal electron diffraction (MicroED) has been used to refine the structure of Fluticasone Propionate in its solid state. acs.org These studies reveal the specific conformation of the steroid's four-ring system and the orientation of its various substituents. pnas.org
While no specific crystallographic data for the Fluticasone Propionate-¹³C3 isotopologue is present in the academic literature, it is expected that the introduction of three ¹³C isotopes would have a negligible effect on the molecular geometry and crystal packing. Therefore, the existing crystal structures of Fluticasone Propionate serve as a highly accurate model for the solid-state structure of the labeled compound.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Labeled Compound
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sg It is particularly sensitive to the three-dimensional structure of molecules, making it a valuable tool for conformational analysis in solution. researchgate.net
Steroids, being inherently chiral molecules, exhibit characteristic CD spectra. rsc.org The chromophores within the Fluticasone Propionate structure, such as the α,β-unsaturated ketone in the A-ring, are primarily responsible for the CD signal in the UV region. mdpi.com The sign and intensity of the CD bands (Cotton effects) are highly dependent on the stereochemistry and conformation of the molecule. nih.gov
Vibrational Spectroscopy for Molecular Structure and Isotopic Effects
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Each vibrational mode corresponds to a specific motion of atoms within the molecule (e.g., stretching, bending) and has a characteristic frequency. A vibrational spectrum thus serves as a molecular "fingerprint." researchgate.net
A key principle in vibrational spectroscopy is the isotope effect. The vibrational frequency of a bond is dependent on the masses of the atoms involved. When a lighter isotope is replaced by a heavier one (e.g., ¹²C by ¹³C), the reduced mass of the system increases, leading to a decrease in the vibrational frequency. libretexts.orgedurev.in This shift, while often small, is predictable and can be a powerful tool for assigning specific vibrational modes. chemrxiv.org
For Fluticasone Propionate-¹³C3, the vibrational modes involving the three labeled carbon atoms would be expected to shift to lower wavenumbers (cm⁻¹) compared to the unlabeled compound. For example, the C-C stretching or C-H bending modes associated with the labeled positions would be affected. This isotopic shift would provide direct evidence for the location of the labels and help in the precise assignment of the molecule's complex vibrational spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for Fluticasone Propionate and Expected Isotopic Shifts
| Functional Group / Bond | Typical Wavenumber (cm⁻¹) | Expected Effect of ¹³C Labeling on Involved Bonds |
|---|---|---|
| C=O (Ketone, Ring A) | ~1661 | Shift to lower wavenumber if C-3 or adjacent carbons are labeled |
| C=O (Ester) | ~1746 | Shift to lower wavenumber if propionate carbons are labeled |
| C=C (Ring A) | ~1612 | Shift to lower wavenumber if C-1, C-2, C-4, or C-5 are labeled |
| C-F Stretch | 1000 - 1300 | Minor shift if labeled carbon is adjacent to a C-F bond |
Note: Wavenumber data is based on published vibrational studies of Fluticasone Propionate. researchgate.net The magnitude of the isotopic shift depends on the specific vibrational mode and the extent to which the labeled carbon participates in that motion.
Computational and Theoretical Chemistry Approaches to Fluticasone Propionate 13c3
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules from first principles. For Fluticasone (B1203827) Propionate-13C3, these calculations can elucidate the preferred three-dimensional arrangements of atoms (conformations) and the distribution of electrons, which are critical determinants of its biological activity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govmdpi.comresearchgate.net It is particularly effective for large organic molecules like fluticasone propionate (B1217596). DFT calculations have been successfully used to predict the preferred geometries of fluticasone propionate in different states, such as in solid form, in solution, and when bound to its target protein. diva-portal.orgnih.govbiorxiv.org
Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density reveals the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.
Electrostatic Potential: This property is crucial for understanding non-covalent interactions, such as how the molecule interacts with its biological target, the glucocorticoid receptor. nih.gov
DFT calculations can also model the potential energy changes associated with the rotation of specific bonds, revealing the energy barriers between different conformations. diva-portal.orgnih.gov A comparative analysis of fluticasone propionate structures across solid, solution, and protein-bound states has revealed significant conformational changes are necessary for biological activity. diva-portal.orgnih.gov
| Parameter | Description | Example Value/Output |
|---|---|---|
| Input: Functional | The approximation used to describe the exchange-correlation energy. | B3LYP |
| Input: Basis Set | A set of functions used to build the molecular orbitals. | 6-31G(d,p) |
| Input: Molecular Geometry | Initial atomic coordinates of Fluticasone Propionate-13C3. | Coordinates from X-ray crystallography or MicroED diva-portal.org |
| Output: Optimized Geometry | The lowest energy conformation of the molecule. | 3D coordinates (Å) |
| Output: Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Energy value (Hartrees) |
| Output: HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Energy values (eV) |
| Output: Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule. | Charge values (e) |
Ab initio (from the beginning) methods are quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parametrization. unt.edunih.gov These methods are particularly valuable for predicting spectroscopic parameters. For this compound, ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. rug.nlrsc.org
The presence of three ¹³C isotopes in the propionate moiety makes NMR spectroscopy a powerful tool for structural verification. Ab initio calculations, often at the Hartree-Fock (HF) or post-HF levels, can compute the magnetic shielding tensor for each nucleus. These tensors are then used to predict the chemical shifts that would be observed in an NMR experiment. unt.edu
The predicted chemical shifts for this compound would be compared against those of the unlabeled compound. Key predictions would include:
A significant difference in the ¹³C NMR spectrum at the positions of the isotopic labels.
Subtle changes in the ¹H NMR chemical shifts for protons attached to or near the ¹³C-labeled carbons due to one-bond (¹J_CH) and two-bond (²J_CH) spin-spin coupling.
Such calculations are crucial for confirming the precise location of isotopic labeling and for interpreting complex experimental spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. unt.edu
| Carbon Atom | Predicted δ (ppm) for Unlabeled Fluticasone Propionate | Predicted δ (ppm) for this compound | Expected Experimental Observation |
|---|---|---|---|
| Propionate C=O | ~174 | ~174 | Enhanced signal intensity and potential for resolving coupling to adjacent ¹³C. |
| Propionate CH₂ | ~27 | ~27 | Enhanced signal intensity and complex splitting due to ¹³C-¹³C coupling. |
| Propionate CH₃ | ~9 | ~9 | Enhanced signal intensity and coupling to the adjacent ¹³C. |
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide detailed information about static, low-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. biorxiv.org
For this compound, MD simulations can be used to:
Explore the Conformational Landscape: The molecule is not static but constantly samples different shapes or conformations. MD simulations can map this landscape, identifying the most populated conformational states and the transitions between them. arxiv.orgnih.gov
Analyze Molecular Flexibility: Different regions of the molecule exhibit varying degrees of flexibility. MD can quantify the root-mean-square fluctuation (RMSF) of each atom to identify rigid and flexible parts of the structure.
Simulate Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a realistic picture of how the molecule behaves in solution and how it interacts with its environment.
The isotopic labeling in this compound has a negligible effect on the classical mechanics governing an MD simulation, as the change in mass is very small relative to the entire molecule. However, the conformational ensembles generated by MD can be used as starting points for more accurate quantum chemical calculations (e.g., QM/MM) or to refine structural data obtained from experimental methods like NMR. rsc.org
Isotopic Effect Prediction and Modeling
Isotopic substitution, such as replacing ¹²C with ¹³C, can lead to measurable changes in reaction rates and spectroscopic properties. These phenomena are known as isotope effects, and their prediction and modeling provide deep insights into reaction mechanisms and molecular structure.
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.orgwikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy one (k_heavy). For ¹³C, this is k₁₂/k₁₃.
Computational modeling is essential for predicting and interpreting KIEs. nih.gov By calculating the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C versions of the molecule, the KIE can be predicted. nih.govharvard.edu
For a reaction involving the cleavage of a bond to one of the labeled carbons in the propionate group of this compound (e.g., enzymatic or chemical hydrolysis of the ester), the ¹³C KIE could be modeled.
Normal KIE (k₁₂/k₁₃ > 1): This is expected if a bond to the isotopic carbon is broken or weakened in the rate-determining step of the reaction. It indicates that the ¹²C-containing molecule reacts faster.
Inverse KIE (k₁₂/k₁₃ < 1): This can occur if the bonding to the isotopic carbon becomes stiffer or stronger (e.g., a change in hybridization from sp² to sp³) in the transition state.
No KIE (k₁₂/k₁₃ ≈ 1): This suggests that the bond to the isotopic carbon is not significantly involved in the rate-determining step.
Modeling the KIE for potential metabolic pathways of this compound could help elucidate the precise mechanisms of its biotransformation.
| Predicted KIE (k₁₂/k₁₃) | Interpretation | Implication for Reaction Mechanism |
|---|---|---|
| 1.02 - 1.08 | Normal KIE | The C-O or C-C bond of the propionate group is significantly weakened or broken in the rate-determining transition state. |
| ~1.00 | No significant KIE | The propionate group is not involved in the rate-determining step, or bonding changes are negligible. |
| 0.95 - 0.99 | Inverse KIE | Bonding to the isotopic carbon becomes stronger in the transition state. This could indicate a pre-equilibrium step or a change in coordination. |
Spectroscopic isotope effects are changes in spectroscopic signatures due to isotopic substitution. The increased mass of the ¹³C nucleus compared to ¹²C directly affects molecular properties that are measured by various spectroscopic techniques.
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequency of a chemical bond depends on the masses of the connected atoms. Replacing ¹²C with ¹³C in the propionate group will cause a downward shift (to lower wavenumbers) in the frequencies of vibrational modes involving those carbons, such as C-C and C-O stretching and bending modes. These shifts can be accurately predicted using DFT calculations by computing the harmonic vibrational frequencies for both isotopologues.
NMR Spectroscopy: As discussed in section 6.1.2, the most significant spectroscopic effect is in NMR. The ¹³C nucleus has a nuclear spin (I=1/2), unlike the main isotope ¹²C (I=0). The presence of the ¹³C labels allows for direct observation in ¹³C NMR and induces splitting patterns (spin-spin coupling) in the spectra of nearby nuclei (e.g., ¹H, ¹⁹F, or other ¹³C atoms). Computational methods can predict these coupling constants, aiding in the complete assignment of complex NMR spectra. The use of this compound as an internal standard in mass spectrometry-based quantification methods relies on its mass difference, but its synthesis and verification would rely heavily on analyzing these spectroscopic isotope effects. researchgate.net
In Silico Prediction of Biotransformation Pathways (without linking to human clinical outcomes)
In silico biotransformation prediction utilizes computational algorithms and models to forecast the metabolic fate of a chemical compound within a biological system. These tools are instrumental in early-stage drug development for identifying potential metabolites, which can inform subsequent in vitro and in vivo studies. For this compound, these predictive models would focus on identifying the enzymatic reactions most likely to modify the molecule.
The primary biotransformation pathway for Fluticasone Propionate involves the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily. nih.govresearchgate.net In vitro studies have conclusively shown that Fluticasone Propionate is rapidly metabolized to a principal, inactive 17β-carboxylic acid derivative, designated as M1. nih.govresearchgate.net This transformation is catalyzed predominantly by CYP3A4, with contributions from CYP3A5 and CYP3A7. nih.govresearchgate.net
In a computational setting, predicting this pathway would involve the following steps:
Substrate-Enzyme Interaction Modeling : The three-dimensional structure of this compound would be subjected to analysis by various metabolite prediction software. These programs contain databases of known biotransformation reactions and models of CYP enzyme active sites.
Reaction Site Identification : The software would identify chemically labile sites on the this compound molecule. The ester linkage at the 17β-position is a key site susceptible to hydrolysis.
Metabolite Structure Prediction : Based on the identified reaction sites and the known catalytic activities of CYP3A enzymes, the software would predict the formation of the 17β-carboxylic acid metabolite (M1).
The predicted metabolic pathway is summarized in the table below.
| Parent Compound | Primary Metabolizing Enzyme | Predicted Primary Metabolite | Metabolic Reaction |
|---|---|---|---|
| This compound | CYP3A4, CYP3A5, CYP3A7 | 17β-carboxylic acid derivative (M1) | Hydrolysis of the 17β-ester group |
The in silico prediction would align with experimental findings, confirming the hydrolysis of the propionate group as the major biotransformation pathway, leading to a metabolite with significantly reduced glucocorticoid receptor affinity.
Docking Studies with Biological Targets (in vitro focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are primarily focused on its interaction with its biological target, the glucocorticoid receptor (GR). These studies aim to elucidate the specific binding interactions that are responsible for the high affinity and potency of the drug.
X-ray crystallography studies of the Fluticasone Propionate and Fluticasone Furoate (a closely related molecule) complexed with the ligand-binding domain (LBD) of the glucocorticoid receptor have provided a detailed picture of these interactions at an atomic level. nih.gov These experimental structures serve as a benchmark for and can be used in conjunction with in silico docking simulations.
Docking studies would model the insertion of this compound into the ligand-binding pocket of the GR. The key interactions identified through both experimental and computational methods include:
Hydrogen Bonding : The A-ring keto group of the fluticasone molecule forms crucial hydrogen bonds with amino acid residues Arg-611 and Gln-570 in the GR binding pocket. nih.gov
Hydrophobic Interactions : The steroid backbone and the propionate group at the 17α position engage in extensive hydrophobic interactions with the lipophilic residues lining the binding pocket. nih.gov
These interactions are critical for the high binding affinity of Fluticasone Propionate to the glucocorticoid receptor. The equilibrium dissociation constant (Kd) for Fluticasone Propionate has been determined to be approximately 0.49 to 0.5 nM, indicating a very high affinity. nih.govrndsystems.com The half-time of the Fluticasone Propionate-receptor complex is over 10 hours, significantly longer than many other corticosteroids. nih.gov
The following table summarizes the key binding interactions and affinity data for Fluticasone Propionate with the glucocorticoid receptor.
| Ligand | Biological Target | Key Interacting Residues | Binding Affinity (Kd) | Receptor Complex Half-Life |
|---|---|---|---|---|
| This compound | Glucocorticoid Receptor (GR) | Arg-611, Gln-570, Asn-564 | ~0.5 nM | >10 hours |
Computational docking studies can further explore the impact of minor structural modifications on binding affinity and can be used to design new glucocorticoid receptor agonists with potentially improved properties. The insights gained from these in silico approaches are invaluable for understanding the molecular basis of this compound's therapeutic action.
Future Directions and Emerging Research Avenues for Fluticasone Propionate 13c3
Integration with Advanced Omics Technologies (e.g., metabolomics profiling in non-human systems)
The advent of advanced "omics" technologies, particularly metabolomics, offers a powerful platform to elucidate the intricate biochemical pathways affected by xenobiotics. The use of stable isotope-labeled compounds like Fluticasone (B1203827) Propionate-13C3 is integral to the accuracy and depth of these studies. In non-human systems, such as in vitro cell cultures or animal models, Fluticasone Propionate-13C3 can serve as a tracer to map the metabolic fate of the parent compound.
By employing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the transformation of this compound into its various metabolites. The distinct mass shift provided by the 13C isotopes allows for the unambiguous identification and quantification of these metabolites against a complex biological background. diagnosticsworldnews.comacs.org This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) for proteins, can be adapted for drug metabolism studies to provide a comprehensive profile of metabolic products. nih.govacs.org Such studies are crucial for understanding potential off-target effects and for identifying biomarkers of exposure and effect.
Table 1: Potential Applications of this compound in Non-Human Metabolomics
| Research Area | Application of this compound | Expected Outcome |
| Drug Metabolism | Tracer in in-vitro liver microsome assays | Identification and structural elucidation of novel metabolites. |
| Toxicology | Dosing in animal models followed by tissue analysis | Mapping the distribution and accumulation of metabolites in various organs. |
| Cellular Biology | Introduction to cell cultures (e.g., lung epithelial cells) | Understanding the intracellular processing and metabolic pathways. |
| Pharmacology | Co-administration with unlabeled Fluticasone Propionate (B1217596) | Precise quantification of metabolic turnover and clearance rates. |
Development of Novel Isotopic Labeling Strategies for Steroids
The synthesis of isotopically labeled steroids is a complex and specialized field. nih.gov Future research will likely focus on developing more efficient and site-specific labeling strategies. For corticosteroids like fluticasone propionate, this could involve the introduction of 13C atoms at various positions within the steroid nucleus or on the propionate side chain. The choice of labeling position is critical as it influences the utility of the labeled compound in different types of studies. For instance, labeling within the steroid core is ideal for tracking the fate of the fundamental steroid structure, while labeling the side chain can provide insights into its cleavage and metabolism.
Novel synthetic methodologies, including enzymatic and microbial transformations, are being explored to supplement traditional chemical synthesis. alfa-chemistry.com These biosynthetic approaches can offer high stereo- and regioselectivity, which is often challenging to achieve through conventional organic chemistry. The development of such methods will not only make compounds like this compound more accessible but will also enable the creation of a wider array of isotopically labeled steroid analogues for research.
Applications in Environmental Chemistry and Ecotoxicology (e.g., environmental fate and transformation studies)
The increasing concern over the presence of pharmaceuticals in the environment has spurred research into their environmental fate and ecotoxicological effects. Glucocorticoids, including fluticasone propionate, have been detected in various environmental compartments, such as wastewater and surface water. umweltbundesamt.de Understanding their degradation pathways and the potential toxicity of their transformation products is a critical area of research. nih.gov
This compound is an invaluable tool for these investigations. By spiking environmental samples (e.g., water, sediment, soil) with the 13C-labeled compound, researchers can trace its degradation and transformation under various conditions (e.g., photodegradation, biodegradation). The use of radiolabeled compounds in environmental fate studies allows for accurate mass balance calculations and the identification of transformation products. battelle.org The distinct isotopic signature of this compound and its metabolites allows for their detection and quantification at environmentally relevant concentrations, often in the nanogram-per-liter range, using sensitive analytical techniques like LC-MS/MS. This enables the construction of detailed degradation pathways and the assessment of the persistence of the parent compound and its metabolites in the environment.
Advancements in Micro-scale and Automated Synthesis of Labeled Compounds
The demand for a diverse library of isotopically labeled compounds for research purposes is driving advancements in synthetic chemistry, particularly in the areas of micro-scale and automated synthesis. Micro-scale synthesis techniques are advantageous as they reduce the consumption of expensive starting materials and reagents, which is particularly relevant for complex molecules like steroids and for costly isotopes like 13C. diva-portal.orgnih.gov
Furthermore, the development of automated synthesis platforms can significantly accelerate the production of labeled compounds. These systems can perform multi-step syntheses with high precision and reproducibility, allowing for the rapid generation of a variety of labeled analogues. This would enable researchers to obtain custom-synthesized labeled steroids with specific labeling patterns tailored to their experimental needs, thereby facilitating a broader range of scientific inquiry.
Contribution to Fundamental Understanding of Steroid Biochemistry and Pharmacology (at a molecular/cellular level, in vitro focus)
At a fundamental level, this compound can contribute significantly to our understanding of steroid biochemistry and pharmacology. In in-vitro studies using cell-based assays, the 13C-labeled compound can be used to investigate receptor binding kinetics, cellular uptake, and intracellular trafficking. The ability to distinguish the labeled from the unlabeled compound allows for precise measurements of these processes.
Moreover, the use of 13C-labeled steroids can help to elucidate the kinetic isotope effect (KIE), which can provide insights into reaction mechanisms. spandidos-publications.com While stable isotopes are generally considered not to alter the chemical properties of a molecule, subtle differences in reaction rates can occur, and studying these can reveal details about the transition states of enzymatic reactions. spandidos-publications.com By comparing the pharmacological activity and metabolic profile of this compound with its unlabeled counterpart, researchers can gain a deeper understanding of the structure-activity relationships and the molecular interactions that govern its therapeutic effects.
Q & A
Q. How to integrate Fluticasone Propionate-13C3 PK/PD data into computational models for extrapolating pediatric dosing?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating age-dependent parameters (e.g., CYP3A4 expression). Validate against observed pediatric data using goodness-of-fit metrics (e.g., AIC). Use sensitivity analysis to identify critical covariates .
Data Presentation Guidelines
- Tables : Use Word table format with Roman numerals. Include footnotes for abbreviations and ensure self-explanatory titles (e.g., "Table I: Forced Degradation Results Under Acidic Conditions") .
- Figures : Label chromatograms with peak identities (e.g., "FP-13C3," "Degradant D") and error bars for reproducibility. Cite permissions for adapted figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
